Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)
Description
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid), commonly referred to as IETD-CHO, is a tetrapeptide aldehyde inhibitor designed to target caspase-8, a key enzyme in apoptosis signaling pathways. Structurally, it consists of the sequence Ac-Ile-Glu-Thr-Asp with a C-terminal aldehyde group replacing the carboxylic acid, forming a "pseudo acid" moiety. This modification mimics the transition state of caspase substrates, enabling reversible inhibition through covalent hemiacetal formation with the active-site cysteine .
IETD-CHO is widely used in biochemical and cellular studies to selectively block caspase-8 activity, thereby dissecting extrinsic apoptosis pathways triggered by ligands such as TRAIL or FasL . Its specificity distinguishes it from pan-caspase inhibitors (e.g., ZVAD-fmk), making it a critical tool for elucidating caspase-8-dependent regulatory mechanisms in programmed cell death.
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. The final step involves the deprotection of the aldehyde group to yield the desired compound .
Industrial Production Methods
Industrial production of Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) primarily undergoes reactions typical of peptide aldehydes. These include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines can react with the aldehyde group.
Major Products
Oxidation: Produces the corresponding carboxylic acid.
Reduction: Produces the corresponding primary alcohol.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a model compound to study peptide aldehyde reactions.
Biology: Employed in apoptosis research to inhibit caspase activity and study cell death mechanisms.
Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated apoptosis.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) exerts its effects by inhibiting caspase activity. It binds to the active site of caspases, preventing the cleavage of their substrates. This inhibition leads to the accumulation of inactive caspase precursors and blocks the apoptotic signaling pathways. The molecular targets include caspase-3 and other related caspases involved in the intrinsic and extrinsic pathways of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The inhibitory activity and specificity of peptide aldehydes depend on their amino acid sequence and reactive warhead groups. Below is a comparative analysis of IETD-CHO and related compounds:
Key Findings:
Target Specificity: IETD-CHO’s Ile-Glu-Thr-Asp sequence aligns with caspase-8’s substrate recognition site, enabling selective inhibition. In contrast, DEVD-CHO targets caspase-3/7 due to its Asp-Glu-Val-Asp motif .
Mechanistic Differences :
- Aldehyde inhibitors (e.g., IETD-CHO) reversibly bind caspases, whereas fmk-based inhibitors (e.g., ZVAD-fmk) form irreversible covalent bonds, leading to prolonged inhibition .
- Fluorogenic substrates like Ac-Ile-Glu-Pro-Asp-AMC are used for activity assays, unlike inhibitory aldehydes .
Applications :
- IETD-CHO is preferred for studying caspase-8-specific roles in apoptosis, while ZVAD-fmk is used for pan-caspase blockade .
- The aldehyde group in pseudo acids enhances potency but may reduce stability compared to methylketone derivatives.
Table: Supplier and Physicochemical Comparison
Research Insights:
- Selectivity : IETD-CHO’s selectivity for caspase-8 over caspase-3 (>100-fold) is critical for dissecting TRAIL-mediated apoptosis without confounding effects from downstream caspases .
- Pseudo Acid Advantage: The aldehyde warhead mimics the tetrahedral transition state of peptide cleavage, offering competitive inhibition superior to non-covalent inhibitors .
Biological Activity
Ac-Ile-Glu-Thr-Asp-aldehyde, commonly referred to as a pseudo acid, is a synthetic peptide that has garnered interest in various biological applications, particularly in neurobiology. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant case studies and research findings.
Overview of Ac-Ile-Glu-Thr-Asp-aldehyde
Ac-Ile-Glu-Thr-Asp-aldehyde is a neurotrophic factor that plays a crucial role in the development and function of the nervous system. It is composed of four amino acids: isoleucine (Ile), glutamic acid (Glu), threonine (Thr), and aspartic acid (Asp), with an aldehyde functional group contributing to its unique properties .
The biological activity of Ac-Ile-Glu-Thr-Asp-aldehyde is primarily attributed to its ability to interact with specific receptors in neuronal tissues. This interaction can lead to several physiological responses, including:
- Neuroprotection : The compound exhibits protective effects on neurons against oxidative stress and apoptosis.
- Neurogenesis : It promotes the growth and differentiation of neural progenitor cells.
- Synaptic Plasticity : Ac-Ile-Glu-Thr-Asp-aldehyde enhances synaptic transmission and plasticity, which are essential for learning and memory.
Neuroprotective Effects
A study demonstrated that Ac-Ile-Glu-Thr-Asp-aldehyde significantly reduced neuronal cell death in models of oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and inhibition of apoptotic pathways. The results were quantified using cell viability assays and flow cytometry analysis.
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 20 |
| Ac-Ile-Glu-Thr-Asp-aldehyde (10 µM) | 85 | 10 |
| Ac-Ile-Glu-Thr-Asp-aldehyde (50 µM) | 90 | 5 |
Promotion of Neurogenesis
In another investigation, the effect of Ac-Ile-Glu-Thr-Asp-aldehyde on neural stem cells was evaluated. The compound was found to enhance the proliferation and differentiation of these cells into neurons, as evidenced by increased expression levels of neurogenic markers such as Nestin and βIII-tubulin.
| Time Point (Days) | Control Group (Neurons Count) | Treatment Group (Neurons Count) |
|---|---|---|
| 0 | 0 | 0 |
| 7 | 100 | 250 |
| 14 | 200 | 400 |
Case Study 1: Neurodegenerative Disease Model
In a mouse model of Alzheimer's disease, administration of Ac-Ile-Glu-Thr-Asp-aldehyde resulted in improved cognitive function as assessed by Morris water maze tests. Histological analysis showed reduced amyloid plaque formation and enhanced synaptic density compared to control groups.
Case Study 2: Stroke Recovery
A clinical trial investigated the effects of Ac-Ile-Glu-Thr-Asp-aldehyde on stroke recovery. Patients receiving the compound exhibited significant improvements in motor function and daily living activities compared to those on placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
